molecular formula C6H9FO4 B14868095 2-Deoxy-2-fluoro-1,6-anhydro-beta-d-glucopyranose

2-Deoxy-2-fluoro-1,6-anhydro-beta-d-glucopyranose

Cat. No.: B14868095
M. Wt: 164.13 g/mol
InChI Key: BWYPOWJFUBKPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Deoxy-2-fluoro-1,6-anhydro-beta-d-glucopyranose is a fluorinated derivative of glucose. It is a white crystalline solid with a molecular formula of C6H9FO4 and a molecular weight of 164.13 g/mol . This compound is notable for its unique structure, which includes a fluorine atom replacing a hydroxyl group, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-fluoro-1,6-anhydro-beta-d-glucopyranose typically involves the fluorination of glucose derivatives. One common method starts with 1,6-anhydro-beta-D-glucopyranose, which undergoes fluorination using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve the desired purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-fluoro-1,6-anhydro-beta-d-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Deoxy-2-fluoro-1,6-anhydro-beta-d-glucopyranose has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in studying enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential in developing antiviral and anticancer agents.

    Industry: Utilized in the production of fluorinated polymers and materials.

Mechanism of Action

The mechanism of action of 2-Deoxy-2-fluoro-1,6-anhydro-beta-d-glucopyranose involves its interaction with specific enzymes and metabolic pathways. The fluorine atom’s presence alters the compound’s reactivity, making it a potent inhibitor of certain enzymes. This inhibition can disrupt metabolic processes, leading to its potential use in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Deoxy-2-fluoro-1,6-anhydro-beta-d-glucopyranose is unique due to its specific fluorination at the 2-position, which imparts distinct chemical and biological properties. This fluorination enhances its stability and reactivity, making it a valuable tool in research and industrial applications .

Properties

Molecular Formula

C6H9FO4

Molecular Weight

164.13 g/mol

IUPAC Name

4-fluoro-6,8-dioxabicyclo[3.2.1]octane-2,3-diol

InChI

InChI=1S/C6H9FO4/c7-3-5(9)4(8)2-1-10-6(3)11-2/h2-6,8-9H,1H2

InChI Key

BWYPOWJFUBKPNS-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C(C(O1)O2)F)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.